molecular formula C8H6S B3054920 2-Phenylethynethiol CAS No. 62472-99-5

2-Phenylethynethiol

Cat. No.: B3054920
CAS No.: 62472-99-5
M. Wt: 134.2 g/mol
InChI Key: NIYLSIICDGDKEN-UHFFFAOYSA-N
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Description

2-Phenylethynethiol is an organic compound with the molecular formula C8H6S. It is characterized by the presence of a phenyl group attached to an ethynyl group, which is further bonded to a thiol group. This compound is known for its distinct sulfurous odor and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenylethynethiol can be synthesized through several methods. One common approach involves the reaction of phenylacetylene with hydrogen sulfide in the presence of a catalyst. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of advanced equipment and technology to ensure high purity and quality. The reaction of phenylacetylene with hydrogen sulfide is scaled up, and the product is purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

2-Phenylethynethiol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert it to the corresponding thiol or sulfide.

    Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiols, sulfides.

    Substitution: Various substituted phenylethynethiol derivatives.

Scientific Research Applications

2-Phenylethynethiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Phenylethynethiol exerts its effects involves its interaction with molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, altering their function. This interaction can lead to changes in cellular processes, such as signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylethanethiol: Similar in structure but with an ethyl group instead of an ethynyl group.

    Phenylacetylene: Lacks the thiol group but has a similar ethynyl-phenyl structure.

    Thiophenol: Contains a phenyl group directly bonded to a thiol group without the ethynyl linkage.

Uniqueness

2-Phenylethynethiol is unique due to the presence of both an ethynyl and a thiol group, which imparts distinct chemical reactivity and properties. This combination allows it to participate in a broader range of chemical reactions compared to its analogs.

Properties

IUPAC Name

2-phenylethynethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6S/c9-7-6-8-4-2-1-3-5-8/h1-5,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIYLSIICDGDKEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405757
Record name Ethynethiol, phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62472-99-5
Record name Ethynethiol, phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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